2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-
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Description
“2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” is a chemical compound with the molecular formula C13H11IN4O5 . It is also known as 5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-amine .
Molecular Structure Analysis
The molecular structure of “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” can be analyzed using various spectroscopic techniques such as NMR . The exact structure may need to be confirmed through experimental methods.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” include its molecular weight, which is 430.15 . Other properties such as melting point, boiling point, and density can be found in specific databases .Scientific Research Applications
Synthesis and Potential Carcinogenic Properties
One study focused on the synthesis of 5-phenyl-2-pyridinamine (PPA), a potentially carcinogenic pyrolysis product of phenylalanine, along with its putative metabolites. This research aimed to make these compounds available for biological studies due to their mutagenic properties and structural similarities to known carcinogens. The study developed procedures for synthesizing PPA in small and larger quantities and explored the synthesis of possible metabolites for further biological investigation (Stavenuiter et al., 1985).
Chemical Reactivity and Modification
Another area of research has investigated the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives. This study examined how substituents such as bromine atoms, ethoxy-, or methyl-groups affect the introduction of a nitro-group during chemical reactions, providing insights into the chemical reactivity and potential modifications of pyridine derivatives for further applications (Hertog et al., 2010).
Corrosion Inhibition
Research into 2-amino-3,5-dicarbonitrile-6-thio-pyridines has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study highlighted the significant potential of pyridine derivatives in industrial applications, particularly for protecting metal surfaces against corrosion, thereby extending their life and maintaining their integrity (Sudheer & Quraishi, 2014).
Material Science Applications
In material sciences, the study of molecular complexation has utilized pyridine derivatives to engineer noncentrosymmetric structures with ideal orientations for nonlinear optics. This research demonstrates the utility of pyridine derivatives in designing new materials for advanced optical applications, showcasing their potential in creating efficient light-manipulating devices (Muthuraman et al., 2001).
Properties
IUPAC Name |
5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O5/c14-10-7-11(18(21)22)12(15)16-13(10)23-6-5-8-1-3-9(4-2-8)17(19)20/h1-4,7H,5-6H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFFAAZZFZYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=C(C=C(C(=N2)N)[N+](=O)[O-])I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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